molecular formula C13H15ClN2O2 B2814318 N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide CAS No. 343374-30-1

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide

Cat. No.: B2814318
CAS No.: 343374-30-1
M. Wt: 266.73
InChI Key: PZWTUHOHYAPSRZ-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide is a synthetic carboxamide compound of significant interest in agricultural chemistry research. Its molecular structure, which integrates a 4-chlorophenyl group, a methoxyimino ethyl chain, and a cyclopropanecarboxamide moiety, is characteristic of compounds investigated for plant protection applications. Researchers study this compound and its structural analogs primarily for their potential to control phytopathogenic fungi that threaten crop yields . Compounds within this chemical class are frequently explored for their systemic activity and potential role in safeguarding plant health. The research value of this reagent lies in its use as a key intermediate for the synthesis and development of novel fungicidal agents . It serves as a critical building block in organic synthesis and medicinal chemistry programs aimed at creating new active ingredients for crop protection. The mechanism of action for related agrochemical carboxamides often involves inhibition of fungal respiration, making this compound a valuable tool for investigating specific biochemical pathways and resistance management in pathogens . This product is provided for chemical and biological research use only and is essential for scientists working in agrochemical discovery, mode-of-action studies, and structure-activity relationship (SAR) analysis. All sales are final, and researchers are responsible for verifying the product's suitability for their specific applications and for confirming its identity and purity.

Properties

IUPAC Name

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-16-12(8-15-13(17)10-2-3-10)9-4-6-11(14)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,15,17)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWTUHOHYAPSRZ-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNC(=O)C1CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNC(=O)C1CC1)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide typically involves the reaction of 4-chlorobenzaldehyde with methoxyamine to form the corresponding methoxyimine. This intermediate is then subjected to a cyclopropanation reaction using a suitable cyclopropanating agent, such as diazomethane or a cyclopropylcarboxylic acid derivative, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related cyclopropane derivatives:

Compound Name Key Substituents/Functional Groups Notable Features Reference
N-[2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide 4-Chlorophenyl, methoxyimino, carboxamide High lipophilicity (4-Cl), potential metabolic stability (methoxyimino)
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide 2-Methoxyphenyl, hydroxyimino, carboxamide Polar hydroxyimino group; may enhance hydrogen bonding but reduce membrane permeability
(+)-MR200 4-Chlorophenyl, piperidinyl, cyclopropanecarboxylate ester Ester group (vs. amide); esterases may hydrolyze this moiety faster than amides
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Diethylamide, 4-methoxyphenoxy, phenyl Phenoxy group increases steric bulk; diethylamide enhances lipophilicity

Key Research Findings

Methoxyimino vs. Hydroxyimino Groups The methoxyimino group in the target compound reduces polarity compared to the hydroxyimino analog (). This substitution likely improves blood-brain barrier penetration, as seen in related σ-receptor ligands like BD 1008 and BD 1047 (). However, hydroxyimino derivatives exhibit stronger hydrogen-bonding interactions, which could enhance target binding in polar environments .

Amide vs. Ester Functional Groups The carboxamide group in the target compound offers greater hydrolytic stability compared to the ester group in (+)-MR200 ().

Substituent Effects on Synthesis and Yield The target compound’s synthesis may face challenges in isolating diastereomers, as observed in ’s N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1, 78% yield). The 4-chlorophenyl group’s electron-withdrawing nature may further complicate reaction optimization compared to methoxyphenyl or phenyl substituents .

Biological Relevance While specific activity data for the target compound is unavailable, structurally related compounds like BD 1008 and AC 927 () exhibit σ-receptor affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide, and how are key intermediates characterized?

  • Methodology : The compound can be synthesized via cyclopropanation reactions, where cyclopropanecarboxylic acid derivatives are coupled with amines containing the 4-chlorophenyl and methoxyimino groups. A common approach involves activating the carboxylic acid (e.g., via mixed anhydrides or coupling reagents like HATU) for amide bond formation with the amine intermediate .
  • Characterization : Intermediates and final products are validated using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the cyclopropane ring’s protons exhibit distinct splitting patterns in ¹H NMR (δ ~1.0–2.5 ppm) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability Testing : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) are conducted using HPLC to monitor degradation. The methoxyimino group may hydrolyze under acidic conditions (pH < 3), necessitating buffered solutions (pH 6–8) for in vitro assays .

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Primary Methods :

  • NMR : Confirms regiochemistry of substituents (e.g., 4-chlorophenyl vs. ortho-substituted analogs) .
  • LC-MS : Detects impurities (e.g., residual starting materials) with thresholds ≤0.1% .
    • Supplementary Data : X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities in the methoxyimino group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence biological activity?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects :
Substituent PositionBiological Activity (IC₅₀)Key Reference
4-Cl (Parent Compound)1.2 µM (Kinase X inhibition)
2-Cl8.7 µM (Reduced activity)
4-F0.9 µM (Enhanced selectivity)
  • Mechanistic Insight : The 4-chloro group enhances hydrophobic interactions with target proteins, while electron-withdrawing groups (e.g., -F) improve metabolic stability .

Q. How can contradictory data on the compound’s potency across different assays be resolved?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM) may arise from assay conditions.

  • Variables to Control :
  • Protein Concentration : Higher concentrations reduce apparent potency.
  • Redox Conditions : The methoxyimino group may oxidize in presence of DTT, altering activity .
    • Resolution : Replicate assays under standardized conditions (e.g., 1% DMSO, 25°C) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Q. What computational strategies are effective for predicting target binding modes?

  • Approach :

Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase targets. The cyclopropane ring often occupies hydrophobic pockets .

MD Simulations : Run 100-ns simulations to assess stability of the methoxyimino group in aqueous vs. binding-site environments .

  • Validation : Compare predictions with mutagenesis data (e.g., Kd changes for Ala mutations in key residues) .

Q. How does the compound’s pharmacokinetic profile inform in vivo study design?

  • Key Parameters :

  • Solubility : ≤10 µg/mL in PBS (requires formulation with cyclodextrins or liposomes) .
  • Metabolic Stability : Microsomal half-life <30 minutes (suggests CYP450-mediated oxidation of the cyclopropane ring) .
    • In Vivo Protocol : Administer via intravenous infusion (to bypass first-pass metabolism) and monitor plasma concentrations using LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

  • Factors :

  • Cell Line Variability : Sensitivity differences (e.g., IC₅₀ = 5 µM in MCF-7 vs. >20 µM in HeLa) due to expression levels of target proteins .
  • Compound Purity : Impurities >1% (e.g., unreacted amine) may artifactually enhance or suppress activity .
    • Mitigation : Use orthogonal purification (e.g., prep-HPLC) and confirm batch-to-batch consistency .

Methodological Recommendations

  • Synthesis Optimization : Employ Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry for amide coupling .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and counter-screens for off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.